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Compound of Interest

Compound Name: Rhodium triiodide

Cat. No.: B070022

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rhodium triiodide (Rhl3) and
its derivatives in homogeneous catalysis. The primary focus is on its application in large-scale
industrial processes, such as the synthesis of acetic acid and acetic anhydride, alongside
emerging applications in fine chemical synthesis. Detailed experimental protocols, quantitative
data, and mechanistic diagrams are provided to facilitate the practical application of these
methods in a research and development setting.

Carbonylation of Methanol to Acetic Acid (Monsanto
Process)

Rhodium triiodide is a key precursor to the active catalyst in the Monsanto process, a widely
used industrial method for the production of acetic acid by the carbonylation of methanol.[1]
The process is renowned for its high selectivity, typically exceeding 99%.[2]

The active catalytic species is the cis-dicarbonyldiiodorhodium(l) anion, cis-[Rh(CO)zI2]~.[2][3]
This complex is typically generated in situ from a rhodium source, such as rhodium trichloride
or rhodium triiodide, in the presence of an iodide promoter, most commonly hydroiodic acid

(HI) or methyl iodide (CHsl).[1]

Catalytic Cycle:

The catalytic cycle for the Monsanto process involves a series of key steps:
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o Oxidative Addition: The active Rh(I) complex undergoes oxidative addition with methyl
iodide. This is the rate-determining step of the overall reaction.[3]

» Migratory Insertion: A methyl group migrates to an adjacent carbonyl ligand, forming a
pentacoordinate acetyl complex.

e CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the
rhodium center.

e Reductive Elimination: Acetyl iodide is eliminated from the complex, regenerating the active
Rh(l) catalyst.

o Hydrolysis: The acetyl iodide is hydrolyzed by water to produce acetic acid and regenerate
hydroiodic acid.

CH3COl+H:0 ————» CHsCOOH +HlI

CH3OH + HI L CHsl + H20

Migratory
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Figure 1: Catalytic Cycle of the Monsanto Process.

Quantitative Data
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Selectivit

Catalyst Temperat Pressure yto Referenc
. TON TOF (h—?)

System ure (°C) (atm) Acetic

Acid (%)
RhCls/HI 180 40 >99 - - [1]
Rh(CO
[Rh(COR( - o) 40 >99 : i [1]
PPhs)2]/HI
Rh(1)/Ru(lll
_ _ 190 35 96.32 - - [4]
) bimetallic

Note: TON (Turnover Number) and TOF (Turnover Frequency) data for the standard Monsanto
process are not readily available in the public domain as it is a commercial process. The data
for the bimetallic system is from a specific research study.

Experimental Protocol: Lab-Scale Acetic Acid Synthesis

This protocol is based on a modified procedure using a bimetallic Rh(l)/Ru(lll) catalyst, which
demonstrates the general principles of the methanol carbonylation reaction.[4]

Materials:

Methanol (CH3OH)

¢ Lithium iodide (Lil)

o Acetic acid (CHsCOOH)

o Methyl iodide (CHsl)

o Rh(I)/Ru(lll) bimetallic catalyst (0.03 g)
e Carbon monoxide (CO)

e Deionized water (H20)

Equipment:
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100 mL autoclave with a magnetic stirrer and heating mantle

Gas inlet and outlet valves

Pressure gauge

Thermocouple

Gas chromatograph (GC) for product analysis

Procedure:

e Reactor Charging: To the 100 mL autoclave, add the reactants in the following mass ratio:
H20:CH3OH:Lil:CH3COOH:CHsl = 6:24:4:54:12. The total mass of the reactants should be
25 9.

o Catalyst Addition: Add 0.03 g of the Rh(I)/Ru(lll) bimetallic catalyst to the reactor.

o System Purge: Seal the autoclave and purge with CO gas three times to remove any air.

» Pressurization: Pressurize the reactor with CO to an initial pressure of 3.5 MPa.

e Reaction: Set the stirring rate to 500 r/min and heat the reactor to 190 °C. Maintain these
conditions for 60 minutes.

o Cooling and Depressurization: After the reaction is complete, cool the reactor to room
temperature and carefully vent the excess CO in a well-ventilated fume hood.

e Product Analysis: Collect a sample of the liquid product for analysis by gas chromatography
(GC) to determine the conversion of methanol and the selectivity to acetic acid.

Analytical Method:

Product analysis is typically performed using a gas chromatograph (GC) equipped with a flame
ionization detector (FID).[5] A suitable column, such as a DB-WAX or equivalent, should be
used to separate methanol, methyl acetate, and acetic acid. Quantification is achieved by using
an internal or external standard method with certified reference materials.
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Carbonylation of Methyl Acetate to Acetic Anhydride

A related process to the Monsanto process is the carbonylation of methyl acetate to produce
acetic anhydride. Rhodium triiodide can serve as a precursor for the catalyst in this reaction
as well.[2] The reaction is typically carried out under anhydrous conditions to prevent the
hydrolysis of the product.[1]

Catalytic Cycle:

The catalytic cycle is similar to the Monsanto process, with methyl acetate acting as the source
of the methyl group via its reaction with an iodide salt.
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Figure 2: Acetic Anhydride Synthesis Workflow.

Suantitative [

. Catalytic

Space-Time
Catalyst Temperatur  Pressure . Rate (mol

Yield Reference
System e (°C) (MPa) Ac20/mol

(mol/l.h)

Rh-h)
Rhl3/SnCl2-2
180 5 8.44 846 [6]

H20

Experimental Protocol: Synthesis of Acetic Anhydride
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This protocol is based on a procedure described in a patent for a rhodium(l)-tin complex
catalyst.[6]

Catalyst Preparation:

¢ In a suitable pressure vessel, combine 0.87 g (0.0018 mol) of rhodium triiodide, 40 g of
acetic anhydride, and 8 g of methyl iodide.

e Pressurize the vessel with CO to 1 MPa.

o Heat the mixture to 150 °C with stirring for 4 hours to form the diiodo-dicarbonylrhodium(l)
ion intermediate.

o Cool the mixture to room temperature.

e Under a CO atmosphere, add a solution of 0.50 g (0.0022 mol) of stannous chloride
dihydrate in 5 mL of water.

e Stir the mixture at 30 °C for 1 hour to obtain the rhodium(l)-tin complex catalyst solution.

Carbonylation Reaction:

In a 250 mL zirconium autoclave, charge 57 g of methyl acetate, 52 g of methyl iodide, 5 g of
lithium acetate, and 48 g of acetic acid.

e Add the prepared catalyst solution in an amount that corresponds to 800 ppm of rhodium.

e Purge the autoclave with CO three times.

o Pressurize the reactor with a CO gas mixture containing 5% Hz to 5 MPa.

o Set the stirrer speed to 400 rpm and heat the reactor to 180 °C.

¢ Maintain these conditions for 15 minutes.

e Reduce the CO pressure to 0 MPa and continue heating at 180 °C for an additional 30
minutes.
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 After cooling, the product mixture can be analyzed by GC to determine the yield of acetic

anhydride.

Intramolecular Carboamination of Alkynes

Rhodium triiodide has also been shown to catalyze the intramolecular carboamination of

alkynes to synthesize polysubstituted indoles. This reaction proceeds with a low catalyst

loading and demonstrates good functional group compatibility.[7]

Reaction Scheme:

The reaction involves the cyclization of an amine containing an alkyne and an allyl group,

catalyzed by Rhls.

N-allyl-N-(2-ethynylphenyl)amine
derivative

Rhlis (5 mol%)

Toluene, 120 °C, 12 h

Polysubstituted Indole

Click to download full resolution via product page

Figure 3: Rhis-Catalyzed Carboamination.

Suantitative [

Substrate

Product Yield (%)

1-Methyl-N-(2-ethynylphenyl)-N-(2-

98
methylallyl)aniline
N-(2-ethynylphenyl)-N-methyl-N-(2- o5
phenylallyl)aniline
N-allyl-N-(2-ethynylphenyl)-4-methoxyaniline 85
N-allyl-4-chloro-N-(2-ethynylphenyl)aniline 82
N-cinnamyl-N-(2-ethynylphenyl)aniline 78
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Data extracted from a representative study.[7]

Experimental Protocol: Synthesis of 1-Methyl-3-(2-
methylprop-2-en-1-yl)-2-phenyl-1H-indole
This protocol is a typical procedure for the Rhis-catalyzed intramolecular carboamination of

alkynes.[7]

Materials:

N-(2-ethynylphenyl)-N-methyl-N-(2-methylallyl)aniline (1a) (23.7 mg, 0.091 mmol)

Rhodium triiodide (Rhis) (2.3 mg, 0.005 mmol)

Toluene (1 mL)

Ethyl acetate (EtOAC)

Celite®

Silica gel

Equipment:

» Nitrogen-filled glove box

4 mL oven-dried vial with a PTFE-lined cap

Magnetic stir plate with heating block

Filtration apparatus

Rotary evaporator

Flash column chromatography setup

Procedure:
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e Reaction Setup (in a glove box): In an oven-dried 4 mL vial, combine the amine substrate 1a
(23.7 mg, 0.091 mmol) and rhodium triiodide (2.3 mg, 0.005 mmol).

e Add toluene (1 mL) to the vial.

 Stir the mixture at room temperature for 5 minutes until all solids are fully dissolved.
o Seal the vial with a PTFE-lined cap.

o Reaction: Place the vial in a preheated pie-block at 120 °C and stir for 12 hours.

o Workup: After cooling to room temperature, filter the reaction mixture through a small plug of
Celite® and silica gel, washing with ethyl acetate (20 mL).

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
flash column chromatography on silica gel to obtain the desired product.

Synthesis of Ethylene Glycol

While the direct synthesis of ethylene glycol from syngas (CO + Hz) using rhodium catalysts
has been explored, it is a less common application compared to acetic acid synthesis. These
reactions typically require high pressures and temperatures and often involve co-catalysts. The
use of rhodium triiodide specifically is not as well-documented as other rhodium precursors in
this context. Mechanistic studies suggest the involvement of dinuclear rhodium species.[8] Due
to the lack of a specific and reproducible protocol using Rhls, a general procedure is not
provided here. Research in this area is ongoing, with a focus on improving catalyst stability and
selectivity.

Disclaimer: The provided protocols are for informational purposes and should be adapted and
optimized for specific laboratory conditions and safety protocols. Always conduct a thorough
risk assessment before performing any chemical reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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